N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide involves multi-step chemical reactions, starting from simple precursors to obtain the desired complex molecule. While specific synthesis routes for this compound are not directly reported, similar synthetic pathways often involve reactions such as amide bond formation, aromatic substitution, and heterocycle formation. These processes are meticulously designed to introduce various functional groups into the molecule, enabling the formation of the final compound with precise structural characteristics (Reddy, Raju, Reddy, & Rajanarendar, 2010).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed information on the arrangement of atoms within the molecule, including bond lengths, angles, and stereochemistry. The molecular structure is crucial for understanding the compound's reactivity and interactions with biological targets (Manolov, Ivanov, & Bojilov, 2021).
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive functional groups. The chemical properties are influenced by the compound's molecular structure, particularly the electron-donating or withdrawing nature of substituents, which affect its reactivity and stability. Studies on similar compounds show that modifications in the molecular structure can significantly alter their chemical behavior and biological activity (Abbasi et al., 2020).
Physical Properties Analysis
The physical properties of N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide, such as melting point, solubility, and crystalline structure, are essential for its formulation and application. These properties are determined through experimental studies and are critical for predicting the compound's behavior in various environments and its suitability for different delivery methods (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemicals, and stability under different conditions, are pivotal for the compound's application in scientific research and potential therapeutic use. These properties are influenced by the compound's molecular structure and can be tailored through synthetic modifications to enhance its efficacy and selectivity for its target (Zala, Dave, & Undavia, 2015).
properties
IUPAC Name |
N-(1-methyl-4-propan-2-yloxyindazol-3-yl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-11(2)24-14-7-5-6-13-17(14)18(21-22(13)4)20-16(23)9-8-15-12(3)19-10-25-15/h5-7,10-11H,8-9H2,1-4H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIVRTGWVQCBPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)NC2=NN(C3=C2C(=CC=C3)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide |
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